N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)oxalamide
Beschreibung
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)oxalamide is a synthetic oxalamide derivative characterized by a hybrid structure combining cyclohexenyl, hydroxypropyl, and dimethylfuran moieties. Oxalamides are known for their versatility in medicinal chemistry and flavoring applications due to their ability to act as bidentate ligands or receptor agonists. Its synthesis likely follows standard amidation protocols, as seen in analogous oxalamides .
Eigenschaften
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-N'-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O4/c1-13-12-16(14(2)25-13)17(22)9-11-21-19(24)18(23)20-10-8-15-6-4-3-5-7-15/h6,12,17,22H,3-5,7-11H2,1-2H3,(H,20,23)(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRZDYZSDYFUZDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(CCNC(=O)C(=O)NCCC2=CCCCC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)oxalamide is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure with several functional groups that may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H31N3O6 |
| Molecular Weight | 465.6 g/mol |
| CAS Number | 872880-77-8 |
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, potentially leading to therapeutic effects.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of the furan moiety is particularly relevant, as it has been associated with the scavenging of free radicals, which can protect cells from oxidative stress.
Anti-inflammatory Effects
Studies have suggested that oxalamides can inhibit pro-inflammatory pathways. The structural components of N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)oxalamide may contribute to its ability to modulate inflammatory responses, potentially making it useful in treating conditions characterized by inflammation.
Anticancer Potential
Preliminary studies have shown that related compounds exhibit cytotoxic effects against various cancer cell lines. The specific mechanisms may involve apoptosis induction and cell cycle arrest. Further research is needed to establish the efficacy of this compound against cancer.
Study 1: Antioxidant Evaluation
A study evaluated the antioxidant potential of structurally similar oxalamides using DPPH and ABTS assays. Results indicated a significant reduction in free radicals, suggesting potential applications in preventing oxidative damage in cells.
Study 2: Anti-inflammatory Assessment
In vitro studies on the anti-inflammatory properties of similar compounds demonstrated inhibition of COX enzymes, which are pivotal in the inflammatory process. This suggests that N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)oxalamide may also exhibit similar effects.
Research Findings
Recent publications have focused on synthesizing derivatives of this compound and evaluating their biological activities. Notable findings include:
- Structure-Activity Relationship (SAR) : Variations in substituents on the oxalamide backbone significantly affect biological activity.
- Pharmacokinetics : Studies suggest favorable absorption and distribution characteristics in preliminary models.
- Toxicity Profiles : Initial toxicity assessments indicate a need for further investigation into safety profiles at therapeutic doses.
Vergleich Mit ähnlichen Verbindungen
Key Observations :
- The dimethylfuran and hydroxypropyl groups introduce steric and electronic effects distinct from the methoxy or halogenated motifs in analogs.
Pharmacological and Metabolic Comparison
Receptor Affinity and Potency
- S336 (CAS 745047-53-4) is a potent umami receptor agonist (TAS1R1/TAS1R3) with applications in flavor enhancement . Its pyridyl and methoxybenzyl groups optimize receptor binding, whereas the target compound’s furan and cyclohexene substituents may shift selectivity toward alternative targets.
- Piperazine-linked oxalamides (e.g., compounds 10 and 11 ) exhibit affinity for serotonin or dopamine receptors due to their piperazine cores, a feature absent in the target compound.
Metabolic Stability
- Oxalamides like S336 and N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide show rapid hepatic metabolism but resist amide hydrolysis, as demonstrated in rat hepatocyte studies .
- The target compound’s hydroxypropyl group may increase susceptibility to oxidative metabolism compared to analogs with ether or alkyl chains.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
